molecular formula C20H21N3O3S B2657099 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline CAS No. 500267-55-0

8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline

Cat. No. B2657099
CAS RN: 500267-55-0
M. Wt: 383.47
InChI Key: GGMVCJBLDURXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for “8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline” were not found, there are general methods for synthesizing piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antibacterial Activity

The incorporation of piperazine derivatives, such as 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline, has been explored for their antibacterial potential. These compounds can target bacterial infections by disrupting essential cellular processes or inhibiting specific enzymes . Further studies could investigate its efficacy against specific bacterial strains.

Antiviral Properties

Given the increasing need for antiviral agents, compounds like 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline might be evaluated for their antiviral activity. In vitro assays against specific viruses, such as human coronaviruses, could shed light on its potential as an antiviral agent .

Fungicidal Activity

Exploring the fungicidal properties of this compound is another avenue. Testing it against various fungal strains, including clinical isolates, can provide insights into its effectiveness as an antifungal agent .

Enzyme Inhibition

Molecular modeling studies have indicated that certain piperazine derivatives interact with oxidoreductase enzymes. Investigating the inhibition of specific enzymes (e.g., PDB ID 1XDQ) could reveal its potential therapeutic applications .

Neurodegenerative Diseases

The piperazine ring is present in potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. Research could explore whether 8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline exhibits neuroprotective effects .

Crystallography and Co-crystallization

Studying the crystal structures of related compounds can provide valuable insights. For instance, co-crystallization experiments with other molecules may yield novel salts or complexes, expanding our understanding of its solid-state properties .

properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-18-9-7-17(8-10-18)22-12-14-23(15-13-22)27(24,25)19-6-2-4-16-5-3-11-21-20(16)19/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMVCJBLDURXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)quinoline

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